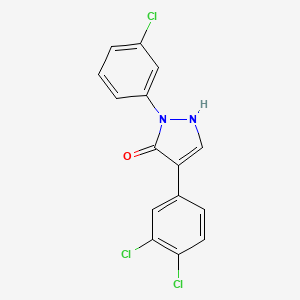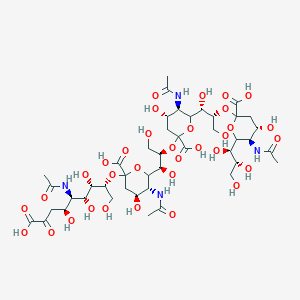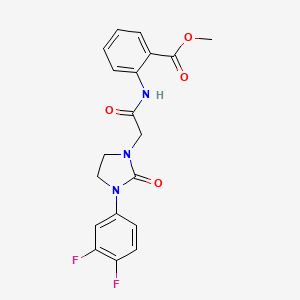
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, abbreviated as 2-CP-4-DCP-1,2-DH-P, is an important compound in the field of organic chemistry. It is a colorless, crystalline solid that is soluble in water and has a melting point of 150-152°C. 2-CP-4-DCP-1,2-DH-P has been studied for its various applications in the scientific research, such as its use as a synthetic reagent, a catalyst, and a pharmaceutical intermediate. This compound has also been used in the synthesis of other organic compounds, such as 4-chloro-2-methyl-3-nitrophenol, 2-chloro-3-methyl-4-nitrophenol, and 3-chloro-4-methyl-5-nitrophenol.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
Research on pyrazole derivatives has extensively focused on their molecular structure and interactions. For example, a study on a similar pyrazole compound revealed its molecular structure through single crystal X-ray diffraction, highlighting the importance of molecular geometry in understanding compound properties and interactions (Aydın et al., 2021) (Aydın et al., 2021). Such studies are crucial for designing compounds with desired physical and chemical properties.
Photophysical and Electrochemical Properties
Pyrazolinopiperidines derivatives, which share structural similarities with the target compound, have been synthesized and characterized for their green light emitting properties. These compounds exhibit significant photophysical properties such as intense green fluorescence and a large Stokes shift, making them potential candidates for applications in optical materials and devices (Easwaramoorthi et al., 2013) (Easwaramoorthi et al., 2013).
Antimicrobial and Anticancer Potential
Several pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, a study demonstrated the synthesis of pyrazole compounds and their potential as anti-cancer agents through docking analysis, suggesting their negative response against specific enzymes (Thomas et al., 2019) (Thomas et al., 2019). This showcases the therapeutic potential of pyrazole derivatives in developing new pharmacological agents.
Material Science Applications
The electronic structure and physico-chemical properties of pyrazole compounds have been explored, indicating their utility in material science, particularly as photosensitizers in photovoltaic systems (Thomas et al., 2019) (Thomas et al., 2019). Their high oscillator strength and hyperpolarizabilities suggest their suitability for applications in nonlinear optics and as components in solar cells.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c16-10-2-1-3-11(7-10)20-15(21)12(8-19-20)9-4-5-13(17)14(18)6-9/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIFSRNAGVDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)
![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741983.png)

![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2741986.png)

![N-(4-methylbenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2741988.png)
![N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide](/img/structure/B2741989.png)

![N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide](/img/structure/B2741996.png)
